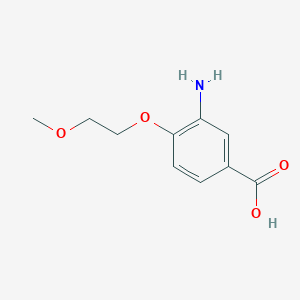
3-(2-Hydroxyethyl)thiazolidine-2,4-dione
概要
説明
3-(2-Hydroxyethyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The thiazolidinedione scaffold is known for its role in the development of antidiabetic agents, particularly in the treatment of type 2 diabetes mellitus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Thiazolidine-2,4-dione and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, at an elevated temperature.
Product Isolation: The product is isolated through crystallization or other purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(2-Hydroxyethyl)thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a lead compound in the development of antidiabetic drugs, specifically targeting peroxisome proliferator-activated receptors (PPARs).
Industry: The compound is utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By activating these receptors, the compound can modulate gene expression and improve insulin sensitivity, making it a valuable agent in the treatment of type 2 diabetes mellitus. Additionally, its antioxidant properties contribute to its therapeutic effects by reducing oxidative stress.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its role in the development of antidiabetic agents.
Rosiglitazone: A well-known thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with similar therapeutic applications.
Uniqueness
3-(2-Hydroxyethyl)thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. The presence of the hydroxyethyl group enhances its solubility and potentially its bioavailability, making it a promising candidate for further drug development.
特性
IUPAC Name |
3-(2-hydroxyethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-2-1-6-4(8)3-10-5(6)9/h7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOQCYGCTXGPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7795766.png)

![1-[(3-fluorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7795775.png)

![1-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7795784.png)


![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B7795825.png)


